

Application Notes and Protocols for the Immunoprecipitation of TOR-Associated Proteins

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Compound of Interest

Compound Name: Torrat

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Introduction

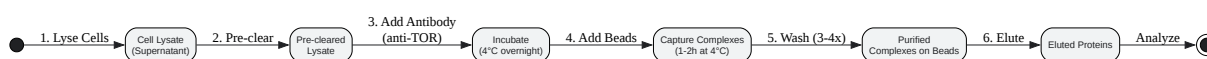
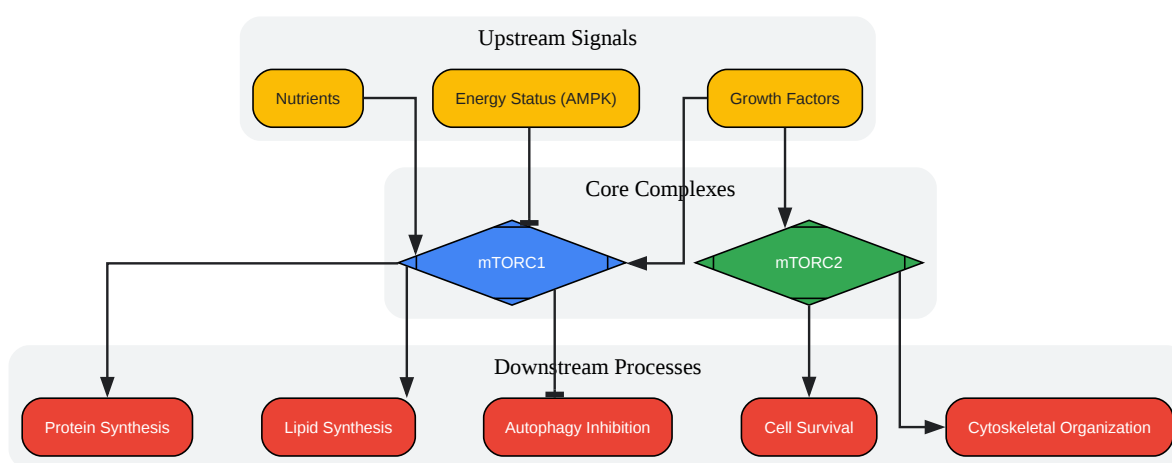
The Target of Rapamycin (TOR) is a highly conserved serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, and metabolism in all eukaryotes.[1][2][3] TOR integrates signals from various upstream inputs, including nutrients, growth factors, energy levels, and stress, to control a wide range of cellular processes such as protein synthesis, ribosome biogenesis, and autophagy.[1][4] In mammalian cells, mTOR (mechanistic Target of Rapamycin) exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different subunit compositions, upstream regulators, and downstream targets.[2][5][6]

Given its critical role, the dysregulation of mTOR signaling is implicated in numerous human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2] Therefore, identifying and characterizing the proteins that associate with mTOR is crucial for understanding its regulatory mechanisms and for developing targeted therapeutic strategies. Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate mTOR and its interacting partners from complex cell lysates, enabling their subsequent identification and analysis by methods such as mass spectrometry.[7][8][9]

These application notes provide an overview of the TOR signaling pathway and detailed protocols for the immunoprecipitation of TOR-associated proteins for researchers, scientists, and drug development professionals.

TOR Signaling Pathway Overview

The TOR signaling network is a complex cascade that responds to cellular cues.[5] mTORC1 is primarily activated by nutrients (like amino acids), energy status, and growth factors, and it promotes anabolic processes.[6][10] mTORC2 is generally considered rapamycin-insensitive and regulates cytoskeletal organization and cell survival, often in response to growth factor signaling.[2][11]



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